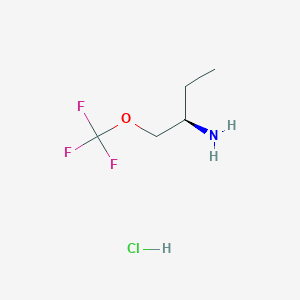(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride
CAS No.: 2361610-20-8
Cat. No.: VC6748589
Molecular Formula: C5H11ClF3NO
Molecular Weight: 193.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2361610-20-8 |
|---|---|
| Molecular Formula | C5H11ClF3NO |
| Molecular Weight | 193.59 |
| IUPAC Name | (2R)-1-(trifluoromethoxy)butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 |
| Standard InChI Key | NLOODZLEUWPYDA-PGMHMLKASA-N |
| SMILES | CCC(COC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride, reflecting its stereochemistry at the second carbon of the butan-2-amine backbone . The "R" designation denotes the absolute configuration of the chiral center, critical for its potential biological activity. The trifluoromethoxy group (-OCF₃) is attached to the first carbon, while the amine group (-NH₂) resides on the second carbon, protonated as a hydrochloride salt.
Molecular Formula and Weight
The molecular formula is C₅H₁₁ClF₃NO, with a molecular weight of 193.6 g/mol . This contrasts with simpler butan-2-amine derivatives due to the incorporation of the trifluoromethoxy group and hydrochloride counterion.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride | |
| CAS Registry Number | 2055390-07-1 | |
| Molecular Formula | C₅H₁₁ClF₃NO | |
| Molecular Weight | 193.6 g/mol | |
| SMILES | CC@@HCOC(F)(F)F.Cl |
Synthesis and Manufacturing Processes
Chiral Synthesis Strategies
The (2R)-enantiomer is likely synthesized via asymmetric catalytic amination or resolution of racemic mixtures. A patent describing similar trifluoromethoxy-containing amines (WO2012147092A2) highlights the use of chiral auxiliaries or enantioselective enzymes to achieve high enantiomeric excess . For example, kinetic resolution using lipases could separate (R)- and (S)-isomers from a racemic precursor .
Key Reaction Steps
-
Amination of 1-(Trifluoromethoxy)butan-2-ol:
The alcohol precursor undergoes nucleophilic substitution with ammonia under Mitsunobu conditions, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry . -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and moderately soluble in water (~50 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile trifluoromethoxy group .
Table 2: Physicochemical Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume